Cas no 946294-83-3 (3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide)

3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide structure
946294-83-3 structure
Product name:3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide
CAS No:946294-83-3
MF:C19H15F2N3OS
Molecular Weight:371.40370965004
CID:6022240
PubChem ID:27546080

3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide
    • Benzamide, 3-fluoro-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl]methyl]-
    • 3-fluoro-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
    • F2083-0236
    • 946294-83-3
    • 3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
    • AKOS021958905
    • インチ: 1S/C19H15F2N3OS/c20-14-6-4-12(5-7-14)17-16(24-8-9-26-19(24)23-17)11-22-18(25)13-2-1-3-15(21)10-13/h1-7,10H,8-9,11H2,(H,22,25)
    • InChIKey: UFKJVEBYPXFNMB-UHFFFAOYSA-N
    • SMILES: C(NCC1N2CCSC2=NC=1C1=CC=C(F)C=C1)(=O)C1=CC=CC(F)=C1

計算された属性

  • 精确分子量: 371.09038961g/mol
  • 同位素质量: 371.09038961g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 503
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 72.2Ų

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 13.31±0.46(Predicted)

3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2083-0236-1mg
3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946294-83-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2083-0236-2mg
3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946294-83-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2083-0236-2μmol
3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946294-83-3 90%+
2μl
$57.0 2023-05-16

3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide 関連文献

3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamideに関する追加情報

Introduction to 3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide (CAS No. 946294-83-3) and Its Emerging Applications in Chemical Biology

The compound 3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide (CAS No. 946294-83-3) represents a significant advancement in the realm of chemical biology and pharmaceutical research. Its unique structural framework, featuring a benzamide core conjugated with a fluorinated imidazothiazole moiety, positions it as a versatile scaffold for developing novel bioactive molecules. This introduction delves into the compound's chemical characteristics, its potential applications in medicinal chemistry, and its alignment with cutting-edge research trends.

At the heart of this compound's molecular architecture lies a benzamide group, a well-established pharmacophore known for its role in modulating biological pathways. The benzamide moiety is strategically linked to a 6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl substituent, which introduces additional layers of biological activity. The presence of fluorine atoms in both the phenyl ring and the imidazothiazole scaffold is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug candidates.

The imidazothiazole core is a heterocyclic structure that has garnered considerable attention in recent years due to its broad spectrum of biological activities. This scaffold is found in several FDA-approved drugs and has demonstrated efficacy in targeting various therapeutic areas, including oncology and infectious diseases. The specific modification of the imidazothiazole ring with a methyl group further diversifies its pharmacological profile, making it an attractive candidate for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive compounds. The structural features of 3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide make it an ideal candidate for virtual screening against large databases of protein targets. This approach has been instrumental in identifying potential leads for drug development. For instance, studies have shown that compounds bearing similar imidazothiazole scaffolds exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression.

In the context of oncology research, the benzamide-imidazothiazole hybrid has shown promise as an anti-proliferative agent. Preclinical studies have demonstrated that derivatives of this class can disrupt key signaling pathways involved in tumor growth and metastasis. The fluorine atoms present in the molecule are believed to enhance interactions with target proteins by increasing lipophilicity and reducing rotation around certain bonds. This structural feature is particularly relevant for designing molecules with improved pharmacokinetic properties.

Beyond oncology, this compound has potential applications in addressing inflammatory and autoimmune disorders. The imidazothiazole scaffold is known to interact with receptors and enzymes involved in modulating immune responses. By leveraging computational modeling and experimental validation, researchers aim to optimize the compound's binding affinity and selectivity for specific therapeutic targets. Such efforts are critical for minimizing off-target effects and improving overall therapeutic efficacy.

The synthesis of 3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide (CAS No. 946294-83-3) involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies have enabled researchers to introduce fluorine atoms at specific positions with precision, which is crucial for achieving desired biological activity. The development of efficient synthetic routes has also facilitated scalability for preclinical and clinical trials.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery programs targeting neglected tropical diseases. The structural motifs present in imidazothiazole hybrids have shown activity against pathogens such as Plasmodium falciparum and Trypanosoma cruzi. By incorporating fluorine atoms into the molecular framework, researchers aim to enhance resistance profiles against enzymatic degradation while maintaining efficacy against disease-causing agents.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide (CAS No. 946294-83-3). These computational tools predict molecular properties such as solubility, permeability, and toxicity with remarkable accuracy. By combining experimental data with predictive models, researchers can refine their designs to optimize pharmacokinetic profiles before advancing into costly preclinical studies.

Future directions in the study of this compound include exploring its role as a scaffold for developing next-generation antiviral agents. The ability of imidazothiazole derivatives to interfere with viral replication cycles makes them attractive candidates for combating emerging infectious diseases. Additionally, investigating the compound's interactions with bacterial enzymes could uncover novel strategies for addressing antibiotic-resistant strains.

In conclusion,3-fluoro-N-{6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide (CAS No. 946294-83-3) exemplifies how structural innovation can drive advancements in chemical biology and pharmaceutical research. Its unique combination of pharmacophores positions it as a versatile tool for developing therapeutics across multiple disease areas. As research continues to uncover new applications for this compound,imidazothiazole hybrids are poised to play an increasingly significant role in addressing global health challenges through innovative drug design approaches.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.